Cholest-5-ene-3,19-diol,3-acetate, (3b)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-ene-3,19-diol,3-acetate, (3b)- typically involves the acetylation of 19-hydroxycholesterol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for Cholest-5-ene-3,19-diol,3-acetate, (3b)- are not well-documented in the literature. the general approach would involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-ene-3,19-diol,3-acetate, (3b)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halides and amines.
Scientific Research Applications
Cholest-5-ene-3,19-diol,3-acetate, (3b)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Cholest-5-ene-3,19-diol,3-acetate, (3b)- involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The compound can modulate the activity of enzymes such as cholesterol oxidase and cholesterol esterase, affecting the overall cholesterol levels in cells . Additionally, it may influence signaling pathways related to lipid metabolism and cardiovascular health .
Comparison with Similar Compounds
Similar Compounds
Cholest-5-en-3-ol (3β)-, acetate: Another cholesterol derivative with similar structural features but different functional groups.
Cholest-5-ene-3,20-diol, (3β)-: A compound with a hydroxyl group at the 20th position instead of the 19th.
Uniqueness
Cholest-5-ene-3,19-diol,3-acetate, (3b)- is unique due to its specific functionalization at the 19th position, which imparts distinct chemical and biological properties. This functionalization allows for specific interactions with enzymes and cellular components, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H48O3 |
---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
[(8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t20-,23?,24+,25-,26+,27+,28-,29-/m1/s1 |
InChI Key |
ZUYKAEVLUWUNMD-AYOWIUTNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)CO)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |
Origin of Product |
United States |
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